N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide
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Overview
Description
N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol . This compound is primarily used in proteomics research and is known for its specific structural features, including an oxazole ring and a methoxyphenyl group .
Preparation Methods
The synthesis of N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide involves several steps. One common synthetic route includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the hydroxamic acid. The final step involves cyclization with an appropriate reagent to form the oxazole ring .
Chemical Reactions Analysis
N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide can be compared with similar compounds such as:
N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide: This compound lacks the oxazole ring, making it less structurally complex.
N’-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamide: This compound has a methoxy group attached to the phenyl ring, altering its chemical properties.
The uniqueness of N’-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide lies in its specific structural features, which contribute to its distinct reactivity and applications in research .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-4-2-8(3-5-10)12-14-9(7-18-12)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
InChI Key |
ICAPHUCFFSDVRU-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)C/C(=N/O)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CC(=NO)N |
Origin of Product |
United States |
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